molecular formula C34H38Cl2FeNiP2 B8788215 [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II)

Cat. No.: B8788215
M. Wt: 694.1 g/mol
InChI Key: XNLREVYABWYMTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-Bis(diphenylphosphino)ferrocene dichloronickel(II), commonly referred to as [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), is an organometallic compound that serves as a versatile catalyst in various synthetic applications. This compound is characterized by its unique structure, which includes a nickel(II) center coordinated to two chloride ions and a 1,1’-bis(diphenylphosphino)ferrocene ligand. The ferrocene ligand imparts stability and enhances the catalytic properties of the nickel center, making [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) a valuable reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be synthesized through the reaction of nickel(II) chloride hexahydrate with 1,1’-bis(diphenylphosphino)ferrocene in an appropriate solvent such as 2-propanol. The reaction typically involves combining equimolar portions of the reactants and stirring the mixture at room temperature until the desired product precipitates out .

Industrial Production Methods

While specific industrial production methods for [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of nickel(II) chloride and 1,1’-bis(diphenylphosphino)ferrocene, with careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is known to catalyze a variety of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) include aryl halides, boronic acids, and Grignard reagents. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate or sodium hydroxide .

Major Products Formed

The major products formed from reactions catalyzed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) include biaryl compounds, substituted alkenes, and various heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) involves several key steps:

The molecular targets and pathways involved in these reactions include the activation of carbon-halogen bonds, the formation of carbon-carbon bonds, and the stabilization of reactive intermediates by the ferrocene ligand .

Comparison with Similar Compounds

[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) can be compared with other similar compounds, such as:

    Dichloro(1,2-bis(diphenylphosphino)ethane)nickel(II):

    Dichloro(1,3-bis(diphenylphosphino)propane)nickel(II):

The uniqueness of [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) lies in the stability and electronic properties imparted by the 1,1’-bis(diphenylphosphino)ferrocene ligand, which enhances its catalytic performance in various synthetic transformations .

Properties

Molecular Formula

C34H38Cl2FeNiP2

Molecular Weight

694.1 g/mol

IUPAC Name

cyclopentyl(diphenyl)phosphane;dichloronickel;iron

InChI

InChI=1S/2C17H19P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-6,9-12,17H,7-8,13-14H2;2*1H;;/q;;;;;+2/p-2

InChI Key

XNLREVYABWYMTL-UHFFFAOYSA-L

Canonical SMILES

C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe]

Origin of Product

United States

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